5,6-Dichloroacenaphthene
Overview
Description
5,6-Dichloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound has a molecular formula of C12H8Cl2 and a molecular weight of 223.1 g/mol . It is known for its potential to act as a polyploidizing agent in plants and is also used as a reagent in the synthesis of corannulene, a bowl-shaped polycyclic aromatic hydrocarbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dichloroacenaphthene can be synthesized from acenaphthylene through a halogenation reaction. The process involves the use of thionyl chloride and molecular iodine as reagents . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives of acenaphthene, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dichloroacenaphthene has several applications in scientific research:
Mechanism of Action
The mechanism by which 5,6-Dichloroacenaphthene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorinated structure allows it to participate in various biochemical pathways, leading to its polyploidizing effects in plants and its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-1,2-dihydroacenaphthylene
- 5,6-Diiodo-1,2-dihydroacenaphthylene
- 5,6-Difluoro-1,2-dihydroacenaphthylene
Uniqueness
Compared to its brominated, iodinated, and fluorinated counterparts, 5,6-Dichloroacenaphthene is unique due to its specific reactivity and stability. The presence of chlorine atoms provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTNONSQLWTQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194923 | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-97-3 | |
Record name | 5,6-Dichloroacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-1,2-dihydroacenaphthylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the dipole moment of 5,6-Dichloroacenaphthene and what does it tell us about the molecule?
A1: Research indicates that the dipole moment of this compound in benzene solution at 25°C is 3.85 D []. This value is significantly higher than that of acenaphthene (0.85 D) []. The increase in dipole moment suggests that the two chlorine atoms in this compound contribute significantly to the overall polarity of the molecule. This information can be valuable for understanding its interactions with other molecules and solvents.
Q2: How is this compound synthesized?
A2: While the provided abstracts don't offer a detailed synthesis route for this compound, one abstract mentions it being the product of a chlorodeoxygenation reaction involving this compound-1,2-dione []. This suggests a potential synthetic pathway but further research is needed to determine the specific reaction conditions and overall efficiency.
Q3: Are there any studies on the potential applications of this compound?
A3: Currently, the provided research abstracts primarily focus on the synthesis and characterization of this compound [, ]. There is no mention of its applications. Further research is necessary to explore its potential uses in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.